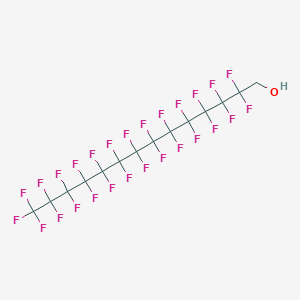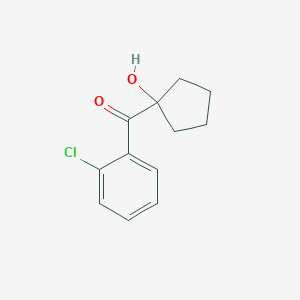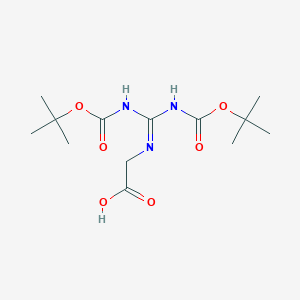
1,3-二Boc-2-(羧甲基)胍
描述
科学研究应用
1,3-Di-Boc-2-(carboxymethyl)guanidine has several scientific research applications, including:
Peptide Synthesis: It is widely used as a guanidinylation reagent in the synthesis of peptides and proteins.
Bioconjugation: The compound is used in bioconjugation techniques to attach guanidine groups to biomolecules, enhancing their stability and activity.
Medicinal Chemistry: It is employed in the development of guanidine-containing drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Di-Boc-2-(carboxymethyl)guanidine can be synthesized through a multi-step process involving the protection of guanidine with tert-butoxycarbonyl (Boc) groups and subsequent reaction with glycine. The general synthetic route involves:
Protection of Guanidine: Guanidine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form 1,3-di-Boc-guanidine.
Reaction with Glycine: The protected guanidine is then reacted with glycine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form 1,3-Di-Boc-2-(carboxymethyl)guanidine.
Industrial Production Methods
Industrial production methods for 1,3-Di-Boc-2-(carboxymethyl)guanidine typically involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent control over reaction conditions and purification steps .
化学反应分析
Types of Reactions
1,3-Di-Boc-2-(carboxymethyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The Boc protecting groups can be removed under acidic conditions to yield the free guanidine derivative.
Coupling Reactions: It can react with carboxylic acids or amines to form peptide bonds, making it useful in peptide synthesis.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc protecting groups.
Major Products Formed
Deprotected Guanidine: Removal of Boc groups yields the free guanidine derivative.
Peptide Derivatives: Coupling reactions with carboxylic acids or amines result in the formation of peptide derivatives.
作用机制
The mechanism of action of 1,3-Di-Boc-2-(carboxymethyl)guanidine involves its role as a guanidinylation reagent. The compound reacts with carboxylic acids or amines to form guanidine derivatives, which can enhance the stability, activity, and bioavailability of peptides and proteins. The molecular targets and pathways involved include the formation of stable peptide bonds and the enhancement of protein-protein interactions .
相似化合物的比较
Similar Compounds
- 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine
- 2-(2-Aminoethyl)-1,3-di-Boc-guanidine
- 1,3-Bis(tert-butoxycarbonyl)guanidine
- N-Boc-N’-TFA-pyrazole-1-carboxamidine
- 1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea
Uniqueness
1,3-Di-Boc-2-(carboxymethyl)guanidine is unique due to its specific structure, which allows for efficient guanidinylation of peptides and proteins. Its ability to form stable peptide bonds and enhance the stability and activity of biomolecules makes it a valuable reagent in peptide synthesis and bioconjugation .
属性
IUPAC Name |
2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O6/c1-12(2,3)21-10(19)15-9(14-7-8(17)18)16-11(20)22-13(4,5)6/h7H2,1-6H3,(H,17,18)(H2,14,15,16,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYJFQDYIMDGDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584978 | |
| Record name | N-(2,2,10,10-Tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158478-76-3 | |
| Record name | N-(2,2,10,10-Tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[bis({[(tert-butoxy)carbonyl]amino})methylidene]amino}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



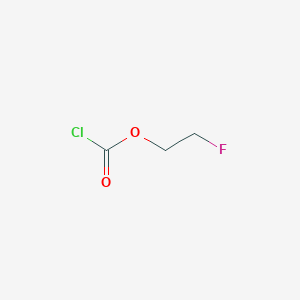
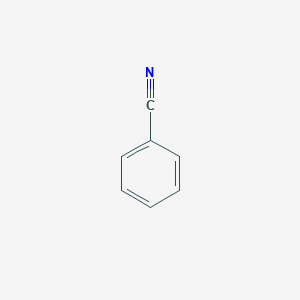
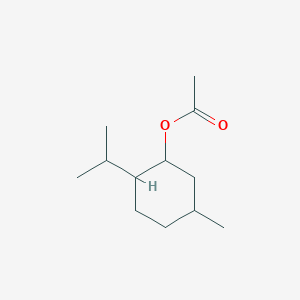
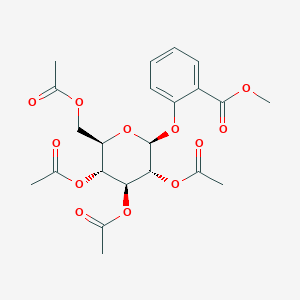
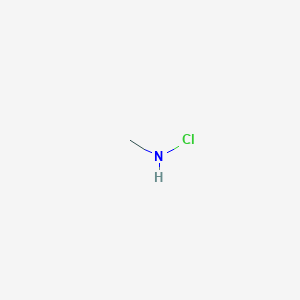
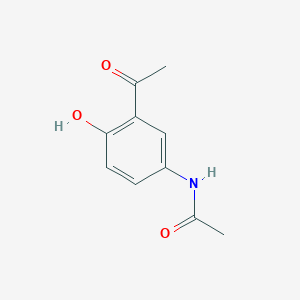
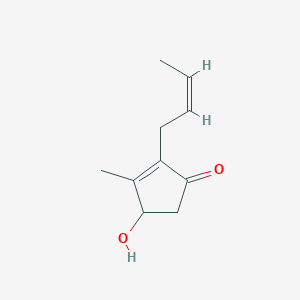
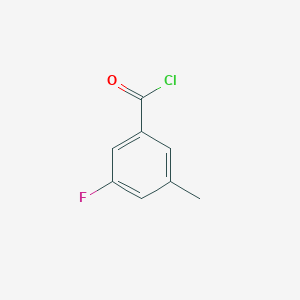
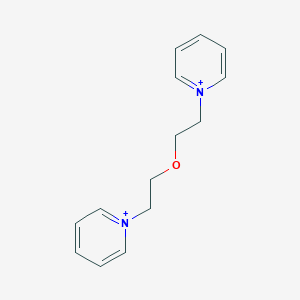
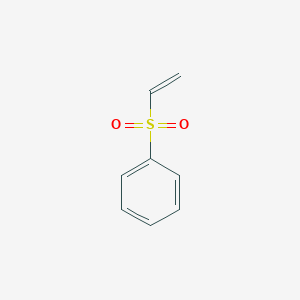
![[3-(Hydroxymethyl)-2-nitrophenyl]methanol](/img/structure/B105568.png)
